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Compound of Interest

Compound Name: 2-Bromo-2'-nitroacetophenone

Cat. No.: B032119 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
2'-Nitrophenacyl bromide, also known as 2-bromo-1-(2-nitrophenyl)ethanone, is a key organic

intermediate with significant applications in synthetic chemistry and drug development. Its utility

often stems from the reactive α-bromoketone moiety, which allows for facile nucleophilic

substitution, making it a valuable building block for the synthesis of a wide array of heterocyclic

compounds and other complex organic molecules. The presence of the nitro group on the

phenyl ring further influences its reactivity and provides a handle for additional chemical

transformations.

This technical guide provides a comprehensive overview of the key spectroscopic data for 2'-

Nitrophenacyl bromide (CAS No. 6851-99-6), including Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

As a Senior Application Scientist, the aim is to not only present the raw data but also to provide

expert interpretation and insights into how these spectroscopic techniques are synergistically

employed to confirm the compound's structure, assess its purity, and predict its chemical

behavior. Understanding the nuances of these spectra is paramount for any researcher working

with this versatile reagent.
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Property Value Source

Chemical Name
2-bromo-1-(2-

nitrophenyl)ethanone
[1]

Synonyms 2'-Nitrophenacyl bromide [1]

CAS Number 6851-99-6 [1]

Molecular Formula C₈H₆BrNO₃ [1]

Molecular Weight 244.04 g/mol [1]

Appearance
White to pale yellow crystalline

powder
[2]

Melting Point 55-57 °C (lit.) [1]

I. Nuclear Magnetic Resonance (NMR)
Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. For 2'-Nitrophenacyl bromide, both ¹H and ¹³C NMR provide

unambiguous evidence for its structure, allowing for the precise assignment of each proton and

carbon atom.

Experimental Protocol: NMR Analysis
A robust NMR protocol is crucial for obtaining high-quality, reproducible data. The following

outlines a standard procedure for the analysis of 2'-Nitrophenacyl bromide.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2'-Nitrophenacyl bromide.

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a

standard 5 mm NMR tube. CDCl₃ is a common choice due to its excellent solubilizing

properties for a wide range of organic compounds and its single residual proton peak at

~7.26 ppm, which generally does not interfere with the signals of the analyte.
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Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if

necessary.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: A standard range of -2 to 12 ppm is appropriate.

¹³C NMR:

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide a spectrum with

single lines for each carbon.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Relaxation Delay (d1): 2 seconds.

Spectral Width: A standard range of 0 to 220 ppm.

The causality behind these choices lies in balancing signal acquisition time with spectral

quality. For ¹H NMR, a sufficient number of scans averages out random noise, while the

relaxation delay allows for the complete relaxation of protons between pulses, ensuring

accurate integration. For ¹³C NMR, the necessity for a greater number of scans is a direct

consequence of the low natural abundance of the ¹³C isotope (~1.1%).
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NMR Protocol Workflow

Sample Preparation
(5-10 mg in CDCl3)

¹H NMR Acquisition
(400 MHz, 16-32 scans)

¹³C NMR Acquisition
(100 MHz, 1024+ scans)

Data Processing
(FT, Phasing, Baseline Correction)

Spectral Analysis
(Chemical Shift, Integration, Coupling)

Click to download full resolution via product page

Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum of 2'-Nitrophenacyl bromide is characterized by two distinct regions: the

aromatic region (7.5-8.2 ppm) and the aliphatic region (around 4.3 ppm).

Summary of ¹H NMR Data:

Chemical Shift
(δ) (ppm)

Multiplicity Integration Assignment
Coupling
Constants (J)
(Hz)

8.21
Doublet of

doublets (dd)
1H Ar-H J = 8.1, 1.2

7.79
Triplet of

doublets (td)
1H Ar-H J = 7.5, 1.3

7.68
Triplet of

doublets (ddd)
1H Ar-H J = 8.1, 7.5, 1.6

7.50
Doublet of

doublets (dd)
1H Ar-H J = 7.5, 1.6

4.30 Singlet (s) 2H -CH₂Br N/A
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Data sourced from ChemicalBook.[2]

Expert Interpretation:

Aromatic Region (7.50-8.21 ppm): The four protons on the phenyl ring appear as distinct

multiplets, a direct consequence of the ortho-disubstitution pattern which renders all four

aromatic protons chemically non-equivalent. The downfield shift of these protons is due to

the deshielding effects of the aromatic ring current, the electron-withdrawing nitro group, and

the carbonyl group. The specific splitting patterns (dd, td, ddd) arise from coupling to

neighboring protons, and the coupling constants are typical for ortho and meta relationships

in a benzene ring.

Aliphatic Region (4.30 ppm): A sharp singlet integrating to two protons is observed at 4.30

ppm. This signal is characteristic of the methylene protons (-CH₂-) adjacent to both a

carbonyl group and a bromine atom. The significant downfield shift from a typical alkane

proton is due to the strong deshielding effect of these two electron-withdrawing

functionalities. The absence of splitting (singlet) indicates that there are no adjacent protons,

which is consistent with the proposed structure.

¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments

in the molecule.

Summary of ¹³C NMR Data:
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Chemical Shift (δ) (ppm) Assignment

194.3 C=O (Ketone)

145.4 Ar-C (C-NO₂)

134.9 Ar-C (C-C=O)

134.8 Ar-CH

131.3 Ar-CH

129.1 Ar-CH

124.5 Ar-CH

33.9 -CH₂Br

Data sourced from ChemicalBook.[2]

Expert Interpretation:

Carbonyl Carbon (194.3 ppm): The signal at the lowest field (most deshielded) is

characteristic of a ketone carbonyl carbon.[2] Its position is influenced by conjugation with

the aromatic ring.

Aromatic Carbons (124.5-145.4 ppm): Six distinct signals are observed in the aromatic

region, confirming the presence of six different carbon environments in the phenyl ring. The

carbon bearing the nitro group (C-NO₂) is the most deshielded of the aromatic carbons at

145.4 ppm due to the strong electron-withdrawing nature of the nitro group. The carbon

attached to the acetyl group (C-C=O) appears at 134.9 ppm. The remaining four signals

correspond to the protonated aromatic carbons.

Aliphatic Carbon (33.9 ppm): The most upfield signal at 33.9 ppm is assigned to the

methylene carbon (-CH₂Br). Its chemical shift is significantly influenced by the attached

bromine atom and the adjacent carbonyl group.

II. Fourier-Transform Infrared (FTIR) Spectroscopy:
Identifying Functional Groups
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FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information

about the functional groups present in a molecule. The spectrum arises from the absorption of

infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2'-Nitrophenacyl bromide with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained. KBr is used as it is transparent to infrared radiation in the typical

analysis range.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrument Parameters:

Spectrometer: A standard FTIR spectrometer.

Scan Range: Typically 4000-400 cm⁻¹.

Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

Resolution: 4 cm⁻¹ is a common and sufficient resolution for routine analysis.

This self-validating system ensures that any observed absorption bands are attributable to the

analyte, as KBr itself has no interfering absorptions in the mid-IR region.

FTIR Spectral Data & Interpretation
While a specific experimental spectrum for 2'-Nitrophenacyl bromide is not readily available in

public databases, the expected characteristic absorption bands can be predicted based on its

functional groups.

Predicted Characteristic FTIR Absorption Bands:
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~1700 Strong C=O Stretch (Aryl Ketone)

~1525 & ~1350 Strong
Asymmetric & Symmetric NO₂

Stretch

~1600, ~1475 Medium-Weak Aromatic C=C Bending

~1200 Medium C-N Stretch

~650 Medium-Strong C-Br Stretch

Expert Interpretation:

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is expected for the carbonyl

group of the aryl ketone. Conjugation with the aromatic ring typically lowers this frequency

slightly compared to a simple aliphatic ketone.

NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an

asymmetric stretch typically around 1525 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

The presence of both of these bands is a strong indicator of the nitro functionality.

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just

above 3000 cm⁻¹, while C=C in-ring bending vibrations will appear in the 1600-1475 cm⁻¹

region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint

region, typically around 650 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides crucial information about the molecular weight of a compound and can offer

structural insights through the analysis of fragmentation patterns.
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Experimental Protocol: Mass Spectrometry Analysis
Method (Electron Ionization - EI):

A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is

introduced into the mass spectrometer.

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecule to lose an electron, forming a radical cation known as the

molecular ion (M⁺•).

The molecular ion and any fragment ions formed are accelerated and separated by the mass

analyzer based on their m/z ratio.

The choice of electron ionization is common for relatively small, volatile organic molecules as it

reliably produces a molecular ion and a rich fragmentation pattern that can be used for

structural elucidation.

Mass Spectrometry Data & Interpretation
Summary of Key Mass Spectrometry Data:

m/z Interpretation

243/245
Molecular Ion Peak [M⁺•] (Isotopic pattern for

Br)

150 [M - CH₂Br]⁺

134 [M - CH₂Br - O]⁺ or [C₇H₄NO]⁺

Data sourced from PubChem.[3]

Expert Interpretation:

Molecular Ion Peak (m/z 243/245): The presence of a pair of peaks of nearly equal intensity,

separated by two mass units, is the hallmark of a compound containing one bromine atom
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(due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). This provides definitive confirmation

of the molecular formula and weight of 2'-Nitrophenacyl bromide.

Major Fragment Ions:

m/z 150: This prominent fragment corresponds to the loss of the bromomethyl radical

(•CH₂Br) from the molecular ion. This fragmentation is driven by the formation of the stable

2-nitrobenzoyl cation.

m/z 134: This fragment can arise from the further loss of an oxygen atom from the m/z 150

ion, or through a rearrangement and fragmentation process.

Proposed Mass Spec Fragmentation

[M]⁺•
m/z 243/245

[M - CH₂Br]⁺
m/z 150

- •CH₂Br
[C₇H₄NO]⁺

m/z 134

- O

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for 2'-Nitrophenacyl bromide.

IV. Conclusion: A Synergistic Approach to Structural
Verification
The comprehensive spectroscopic analysis of 2'-Nitrophenacyl bromide demonstrates the

power of a multi-technique approach for the unambiguous characterization of organic

compounds.

NMR spectroscopy provides the detailed carbon-hydrogen framework, confirming the

connectivity of the atoms and the ortho-substitution pattern of the phenyl ring.

FTIR spectroscopy confirms the presence of the key functional groups: the ketone, the nitro

group, and the carbon-bromine bond.
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Mass spectrometry definitively establishes the molecular weight and the presence of a

bromine atom through the characteristic isotopic pattern of the molecular ion. The

fragmentation pattern further supports the proposed structure.

For researchers, scientists, and drug development professionals, a thorough understanding

and application of these analytical techniques are indispensable. They form a self-validating

system that ensures the identity, purity, and structural integrity of critical reagents like 2'-

Nitrophenacyl bromide, thereby underpinning the reliability and reproducibility of subsequent

synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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